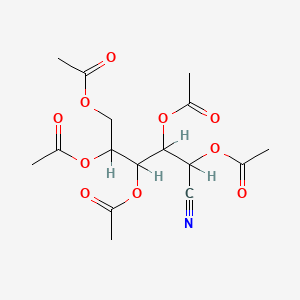
2,3,4,5,6-PENTA-O-ACETYL-D-GALACTONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Penta-O-acetyl-D-galactonitrile is a derivative of D-galactose, a monosaccharide that is a constituent of many polysaccharides and glycoproteins. This compound is characterized by the presence of five acetyl groups attached to the hydroxyl groups of the galactose molecule, and a nitrile group replacing the hydroxyl group at the anomeric carbon. Its molecular formula is C16H21NO10, and it has a molecular weight of 387.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Penta-O-acetyl-D-galactonitrile typically involves the acetylation of D-galactose followed by the introduction of the nitrile group. One common method includes:
Acetylation of D-galactose: D-galactose is reacted with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4,5,6-penta-O-acetyl-D-galactose.
Introduction of the nitrile group: The acetylated galactose is then treated with a reagent like cyanogen bromide (BrCN) to replace the hydroxyl group at the anomeric carbon with a nitrile group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Penta-O-acetyl-D-galactonitrile can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactonitrile.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: D-galactonitrile.
Reduction: D-galactonamine.
Substitution: Various substituted galactonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Penta-O-acetyl-D-galactonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a building block for the synthesis of glycoproteins and glycolipids, which are essential for cell recognition and signaling.
Medicine: It is investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which 2,3,4,5,6-Penta-O-acetyl-D-galactonitrile exerts its effects depends on its application. In biological systems, it can be incorporated into glycoproteins and glycolipids, influencing cell signaling and recognition pathways. The acetyl groups protect the hydroxyl groups during synthetic processes, allowing for selective reactions at the nitrile group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Penta-O-acetyl-D-glucononitrile: Similar structure but derived from D-glucose.
2,3,4,5,6-Penta-O-acetyl-D-mannonitrile: Derived from D-mannose.
Uniqueness
2,3,4,5,6-Penta-O-acetyl-D-galactonitrile is unique due to its specific configuration and the presence of the nitrile group, which allows for selective reactions that are not possible with other acetylated sugars. Its specific stereochemistry makes it particularly useful in the synthesis of galactose-containing biomolecules .
Eigenschaften
CAS-Nummer |
6272-51-1 |
|---|---|
Molekularformel |
C16H21NO10 |
Molekulargewicht |
387.34 g/mol |
IUPAC-Name |
(2,3,4,5-tetraacetyloxy-5-cyanopentyl) acetate |
InChI |
InChI=1S/C16H21NO10/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h13-16H,7H2,1-5H3 |
InChI-Schlüssel |
INCBLRCTSZYSJE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Key on ui other cas no. |
6337-12-8 6272-51-1 40732-44-3 |
Synonyme |
glucose aldonitrile pentaacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















